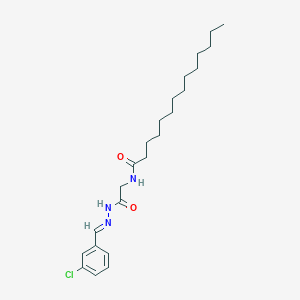
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzylidene group, a hydrazino moiety, and a long tetradecanamide chain, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves a multi-step process. One common method starts with the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the intermediate 3-chlorobenzylidene hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazino moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and affecting cellular functions .
Comparación Con Compuestos Similares
- 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Comparison: N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide stands out due to its long tetradecanamide chain, which imparts unique physicochemical properties. This extended chain can enhance the compound’s lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments. In contrast, similar compounds with shorter chains or different substituents may exhibit different solubility, reactivity, and biological activity profiles .
Propiedades
Número CAS |
767335-59-1 |
|---|---|
Fórmula molecular |
C23H36ClN3O2 |
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H36ClN3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(28)25-19-23(29)27-26-18-20-14-13-15-21(24)17-20/h13-15,17-18H,2-12,16,19H2,1H3,(H,25,28)(H,27,29)/b26-18+ |
Clave InChI |
GVMKTJHUOVNDFB-NLRVBDNBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
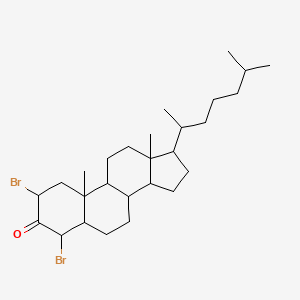
![4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15082081.png)
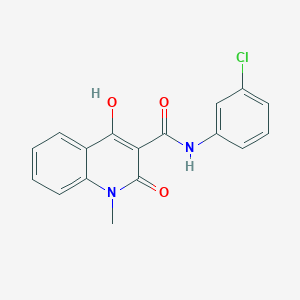
![5-(4-Tert-butylphenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082098.png)

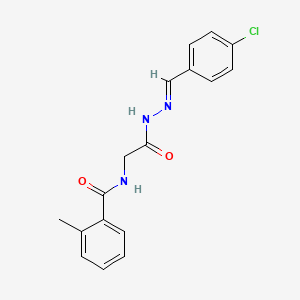
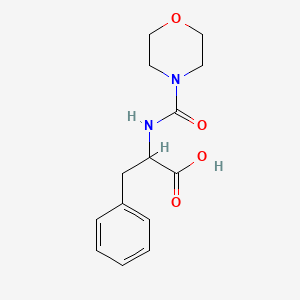
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate](/img/structure/B15082138.png)
![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082142.png)
![2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B15082150.png)
methanone](/img/structure/B15082162.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082170.png)
![N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15082175.png)
